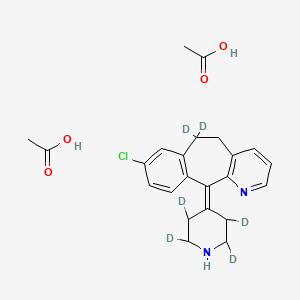

Descarboethoxyloratadine-d6 (diacetate)

Description

Descarboethoxyloratadine-d6 (diacetate) is a deuterated derivative of descarboethoxyloratadine, a primary metabolite of the antihistamine loratadine. The compound features six deuterium atoms at specific molecular positions, which are strategically incorporated to enhance metabolic stability and reduce hydrogen-deuterium exchange effects in analytical applications. The diacetate moiety (two acetyl groups) is introduced to improve solubility and facilitate its use as a stable internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies. Its CAS number and structural specifics are proprietary, but its design aligns with deuterated analogs used to optimize drug quantification accuracy .

Properties

Molecular Formula |

C23H27ClN2O4 |

|---|---|

Molecular Weight |

437.0 g/mol |

IUPAC Name |

acetic acid;13-chloro-10,10-dideuterio-2-(2,3,5,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

InChI |

InChI=1S/C19H19ClN2.2C2H4O2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;2*1-2(3)4/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;2*1H3,(H,3,4)/i4D2,7D,8D,10D,11D;; |

InChI Key |

JWLUTVBVAGJASE-VHAWMWRHSA-N |

Isomeric SMILES |

[2H]C1C(NC(C(C1=C2C3=C(C=C(C=C3)Cl)C(CC4=C2N=CC=C4)([2H])[2H])[2H])[2H])[2H].CC(=O)O.CC(=O)O |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of descarboethoxyloratadine-d6 (diacetate) involves the deuteration of descarboethoxyloratadine. This process typically includes the substitution of hydrogen atoms with deuterium atoms in the molecular structure. The reaction conditions for this deuteration process often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of descarboethoxyloratadine-d6 (diacetate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Descarboethoxyloratadine-d6 (diacetate) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of descarboethoxyloratadine-d6 (diacetate) may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Descarboethoxyloratadine-d6 (diacetate) has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer for studying reaction mechanisms and pathways.

Biology: Employed in metabolic studies to track the distribution and transformation of molecules within biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations.

Mechanism of Action

The mechanism of action of descarboethoxyloratadine-d6 (diacetate) involves its role as a stable isotope tracer. By incorporating deuterium atoms into the molecular structure, researchers can track the compound’s behavior in various systems. This allows for detailed studies of drug metabolism and pharmacokinetics, providing valuable insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

Deuterated Pharmaceuticals

Deuterated drugs, such as deutetrabenazine (Austedo®), leverage isotopic substitution to prolong half-life and reduce dosing frequency. Descarboethoxyloratadine-d6 (diacetate) shares this principle, but its application is distinct:

| Parameter | Descarboethoxyloratadine-d6 (Diacetate) | Deutetrabenazine |

|---|---|---|

| Deuterium Substitution | 6 H→D substitutions at metabolic sites | 6 H→D in methoxy groups |

| Primary Use | Analytical internal standard | Therapeutic (Huntington’s) |

| Metabolic Stability | Enhanced resistance to CYP450 enzymes | Reduced hepatic clearance |

| Solubility | Improved via diacetate groups | Moderate (free base) |

The diacetate modification distinguishes it from non-esterified deuterated compounds, enhancing hydrophilicity for LC-MS compatibility .

Non-Deuterated Loratadine Metabolites

Compared to descarboethoxyloratadine (non-deuterated, non-esterified), the deuterated diacetate variant exhibits critical differences:

| Parameter | Descarboethoxyloratadine-d6 (Diacetate) | Descarboethoxyloratadine |

|---|---|---|

| Isotopic Labeling | Yes (d6) | No |

| Ionization Efficiency | Enhanced in MS due to deuteration | Standard |

| Pharmacokinetic Role | Quantification reference | Active metabolite |

| Stability in Solution | High (diacetate resists hydrolysis) | Moderate |

The diacetate group further mitigates aggregation in organic solvents, a common issue with non-esterified metabolites .

Diacetate-Containing Compounds

Diacetate esters in pharmaceuticals, such as diethylstilbestrol-diacetate (a synthetic estrogen derivative), share functional group similarities but differ in application:

| Parameter | Descarboethoxyloratadine-d6 (Diacetate) | Diethylstilbestrol-Diacetate |

|---|---|---|

| Therapeutic Class | Antihistamine metabolite | Estrogen agonist/antagonist |

| Diacetate Role | Solubility enhancer | Prodrug (slow hydrolysis) |

| Cytotoxicity | Non-toxic up to 50 µM (inferred)* | Estrogenic activity observed |

| Analytical Utility | LC-MS internal standard | Quantified via HPLC-UV |

Structural Analogs in UV-Filter Research

| Parameter | Descarboethoxyloratadine-d6 (Diacetate) | Compound 3b (UV-Filter) |

|---|---|---|

| Ester Type | Diacetate | Diethyl diacetate |

| Primary Function | Analytical standard | UVB protection (SPF 3.07) |

| Photostability | High (diacetate resists isomerization)* | Moderate |

| Solubility | High in methanol/water | High in macrogol |

*Assumed from diethyl diacetate derivatives’ resistance to photodegradation beyond geometric isomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.